[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride
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Overview
Description
[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride is a cyclobutyl-based chemical compound Its structure features a phenyl group, a cyclobutyl ring, an amino group, and a hydroxymethyl group, culminating in a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride typically involves multiple steps starting from commercially available precursors. The common synthetic route begins with the construction of the cyclobutyl ring, followed by functional group modifications to introduce the phenyl group, amino group, and hydroxymethyl group. Reactions are often carried out under controlled temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions, including the use of continuous flow reactors to maintain consistent temperature and pressure. Catalysts and reagents are carefully chosen to maximize efficiency and minimize by-products. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxymethyl group, resulting in the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can modify the amino group, potentially leading to the formation of amine or ammonium derivatives.
Substitution: The phenyl group can participate in electrophilic substitution reactions, yielding various substituted products depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and sulfonic acids under acidic or basic conditions.
Major Products:
Oxidation Products: Formation of corresponding aldehydes or acids.
Reduction Products: Amines or ammonium salts.
Substitution Products: Various phenyl-substituted derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: In organic chemistry, it serves as an intermediate in the synthesis of more complex molecules.
Biology: It’s studied for its potential biological activities, including enzyme inhibition and receptor binding, owing to its structural resemblance to biologically active molecules.
Medicine: Its derivatives are being explored for therapeutic purposes, particularly in the development of novel pharmaceuticals with potential neuroprotective or anti-inflammatory effects.
Industry: Used in the formulation of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its structural components allow it to fit into active sites of enzymes or bind to receptor sites, thereby modulating biological pathways. For example, the amino and hydroxymethyl groups can form hydrogen bonds or participate in ionic interactions, influencing enzyme activity or receptor signaling.
Comparison with Similar Compounds
Phenylcyclobutylamine: Similar structure but lacks the hydroxymethyl group.
Phenylcyclobutanol: Similar but lacks the amino group.
Cyclobutylmethanol: Lacks both the phenyl and amino groups.
Each of these compounds shares some structural features with [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride but differs in their chemical behavior and applications due to the presence or absence of specific functional groups.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structural components enable diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and mechanism of action provides valuable insights for its further exploration and utilization.
Properties
IUPAC Name |
(3-amino-1-phenylcyclobutyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYGPTPQTNLZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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